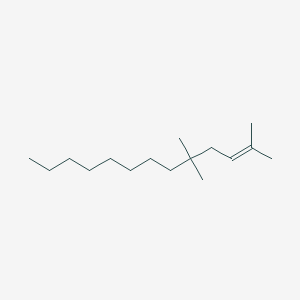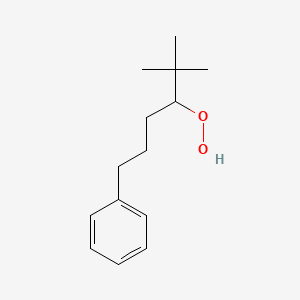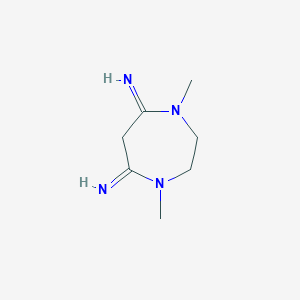
1,4-Dimethyl-1,4-diazepane-5,7-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1,4-diazepane-5,7-diimine is a chemical compound belonging to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4-diazepane-5,7-diimine can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductases (IREDs). This method offers high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic processes due to their efficiency and environmental benefits. The use of IREDs in large-scale production allows for the synthesis of optically pure compounds without the need for heavy metal catalysts or halogenated solvents .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-1,4-diazepane-5,7-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted diazepanes, which can have different functional groups attached, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1,4-diazepane-5,7-diimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1,4-diazepane-5,7-diimine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor antagonism .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the dimethyl and diimine groups.
1,4-Dimethyl-1,4-diazepane: Similar but without the diimine functionality.
1,4-Diazepane-5,7-diimine: Similar but without the dimethyl groups.
Uniqueness
1,4-Dimethyl-1,4-diazepane-5,7-diimine is unique due to the presence of both dimethyl and diimine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
779990-66-8 |
|---|---|
Fórmula molecular |
C7H14N4 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,4-dimethyl-1,4-diazepane-5,7-diimine |
InChI |
InChI=1S/C7H14N4/c1-10-3-4-11(2)7(9)5-6(10)8/h8-9H,3-5H2,1-2H3 |
Clave InChI |
CHUPXIZVPPEKBS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C(=N)CC1=N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


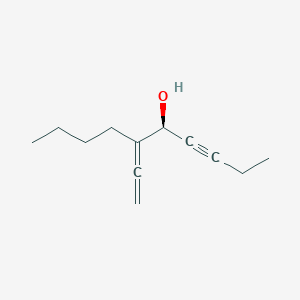
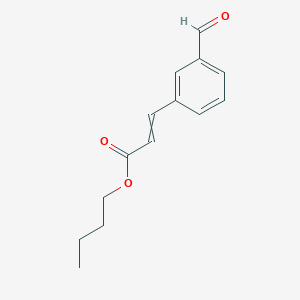
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)

![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
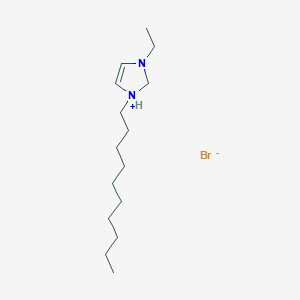

![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)

![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
